Tert-butyl acetate

Beschreibung

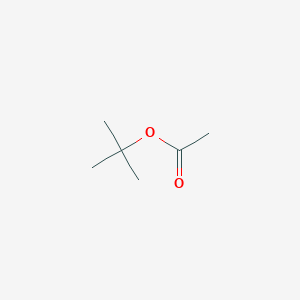

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOVHXAZOJBABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | TERT-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022055 | |

| Record name | tert-Butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl acetate is a colorless liquid with a mild odor. Floats on water. Produces irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a fruity odor. | |

| Record name | TERT-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | tert-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/395 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0074.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

208 °F at 760 mmHg (USCG, 1999), 95.1 °C, 97.8 °C, 208 °F | |

| Record name | TERT-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/835 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/395 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0074.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

72 °F (NIOSH, 2023), 72 °F, 72 °F (closed cup), 16.6 - 22.2 °C (CLOSED CUP), 15.5 °C c.c. | |

| Record name | TERT-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/835 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/395 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0074.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in ethanol, ethyl ether, chloroform, acetic acid, Miscible with common industrial organic solvents, Practically insoluble in water, Solubility in water: poor, Insoluble | |

| Record name | TERT-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/835 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tert-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0074.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8665 at 68 °F 0.8593 at 25 °C (USCG, 1999) - Less dense than water; will float, 0.8665 g/cu cm at 20 °C, Relative density (water = 1): 0.86, 0.87 | |

| Record name | TERT-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/835 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/395 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0074.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.0 at BP (Air = 1), Relative vapor density (air = 1): 4 | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/835 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

47.0 [mmHg], 47 mm Hg at 25 °C /ext/, Vapor pressure, kPa at 25 °C: 6.3 | |

| Record name | tert-Butyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/835 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

540-88-5 | |

| Record name | TERT-BUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8347 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERT-BUTYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76N22HKP3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/835 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1445 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/395 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, tert-butyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AF70EA40.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

tert-Butyl Acetate: A Comprehensive Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of tert-butyl acetate (B1210297), alongside detailed experimental protocols for its synthesis, purification, and application in the laboratory. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where high-purity solvents and reagents are essential.

Physical Properties

tert-Butyl acetate is a colorless, flammable liquid with a characteristic camphor-like or fruity odor.[1][2] It is widely utilized as a solvent due to its moderate polarity and ability to dissolve a wide range of organic compounds.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Camphor-like, fruity | [1][2] |

| Boiling Point | 97-98 °C | [4][5] |

| Melting Point | -58.15 °C | [6] |

| Density | 0.866 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.386 | [5] |

| Flash Point | 4 °C | [6] |

| Autoignition Temperature | 589 °C | [6] |

| Solubility in Water | 0.8 wt% at 22 °C | [2] |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [2] |

| Vapor Density | 4.0 (Air = 1) | [1] |

| Viscosity | < 1 mPa·s at 25 °C | [6] |

| Surface Tension | 22.45 dyn/cm | [7] |

| LogP (Octanol/Water Partition Coefficient) | 1.79 | [7] |

Chemical Properties and Reactivity

This compound is an ester that is susceptible to hydrolysis under acidic or basic conditions to yield tert-butanol (B103910) and acetic acid. It is generally stable under neutral conditions.[4] A notable application in organic synthesis is its use as a source of the tert-butyl cation in the Ritter reaction for the synthesis of t-butyl amides from nitriles.[8] It is also employed as a protecting group for alcohols.[9][10]

Spectral Data

The structural identification of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (300 MHz, CDCl₃): δ 1.95 (s, 3H, CH₃CO), 1.45 (s, 9H, C(CH₃)₃).[1]

-

¹³C NMR (75.5 MHz, CDCl₃): δ 170.5 (C=O), 80.5 (C(CH₃)₃), 28.5 (C(CH₃)₃), 22.5 (CH₃CO).[1][11]

-

FT-IR (Gas Phase): Major peaks include C=O stretch (~1760 cm⁻¹), C-O stretch (~1250 cm⁻¹ and ~1160 cm⁻¹), and C-H stretch (~2980 cm⁻¹).[12]

-

Mass Spectrometry (EI): Key fragments include m/z 101 [M-CH₃]⁺, 59, 57 [C(CH₃)₃]⁺ (base peak), 43 [CH₃CO]⁺, 41.[13]

Experimental Protocols

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from tert-butyl alcohol and acetic anhydride (B1165640) using zinc chloride as a catalyst.[3]

Materials:

-

tert-Butyl alcohol (2.1 moles)

-

Acetic anhydride (2.1 moles)

-

Anhydrous zinc chloride (0.5 g)

-

1-liter flask with reflux condenser and drying tube

-

20-cm Vigreux column

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 1-liter flask, combine 200 ml (2.1 moles) of tert-butyl alcohol, 200 ml (2.1 moles) of acetic anhydride, and 0.5 g of anhydrous zinc chloride.

-

Equip the flask with a reflux condenser fitted with a drying tube.

-

Gently heat the mixture to reflux and maintain for 2 hours.

-

After cooling, replace the reflux condenser with a 20-cm Vigreux column and distill the mixture up to a temperature of 110 °C.

-

Wash the crude distillate (200-250 g) with two 50-ml portions of water, followed by two 50-ml portions of a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the dried solution and purify by fractional distillation. Collect the fraction boiling at 95-98 °C.

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation to remove unreacted starting materials and byproducts.[14][15][16]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

Procedure:

-

Charge the crude this compound into the round-bottom flask along with boiling chips.

-

Assemble the fractional distillation apparatus, ensuring all joints are secure.

-

Slowly heat the flask to initiate boiling.

-

Maintain a slow and steady distillation rate (1-2 drops per second).

-

Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.

-

Collect the main fraction of pure this compound at a constant temperature of 97-98 °C.

-

Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive peroxides.[17]

Applications in the Laboratory

Beyond its use as a solvent, this compound serves as a key reagent in several organic transformations.

Use as a Protecting Group for Alcohols

The tert-butyl group can be used as a protecting group for alcohols, offering stability in basic and nucleophilic conditions.[9][10] The protection can be achieved using this compound in the presence of a catalytic amount of perchloric acid.[9]

Ritter Reaction for Amide Synthesis

The Ritter reaction provides a pathway for the synthesis of N-tert-butyl amides from nitriles, utilizing this compound as the source of the tert-butyl cation in the presence of a strong acid like sulfuric acid.[8]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] Use in a well-ventilated area, away from ignition sources.[18] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[18]

Conclusion

This compound is a versatile and valuable compound in the modern laboratory. Its favorable physical and chemical properties make it an excellent solvent for a variety of applications, while its reactivity allows for its use as a key reagent in important synthetic transformations such as the protection of alcohols and the Ritter reaction. A thorough understanding of its properties, handling requirements, and experimental protocols is essential for its safe and effective use in research and development.

References

- 1. This compound | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. manavchem.com [manavchem.com]

- 5. This compound = 99 540-88-5 [sigmaaldrich.com]

- 6. univarsolutions.com [univarsolutions.com]

- 7. This compound [stenutz.eu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound (540-88-5) 13C NMR spectrum [chemicalbook.com]

- 12. Acetic acid, 1,1-dimethylethyl ester [webbook.nist.gov]

- 13. massbank.eu [massbank.eu]

- 14. prepchem.com [prepchem.com]

- 15. Simple and Fractional Distillation [cs.gordon.edu]

- 16. vernier.com [vernier.com]

- 17. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 18. Organic compound -- Tert Butyl Acetate ï¼TBACï¼ | Sinoright [sinoright.net]

tert-butyl acetate CAS number and molecular weight

tert-Butyl Acetate (B1210297): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl acetate (t-BuOAc), a colorless liquid with a characteristic camphor-like odor, is a versatile organic solvent and chemical intermediate.[1] Its unique properties, including its status as a volatile organic compound (VOC)-exempt solvent by the U.S. Environmental Protection Agency (EPA), have led to its widespread use in various industrial and research applications.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, synthesis and reaction protocols, and applications, particularly those relevant to drug development and scientific research.

Core Compound Information

| Identifier | Value |

| CAS Number | 540-88-5[3] |

| Molecular Weight | 116.16 g/mol [3] |

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Fruity, camphor-like | [1][4] |

| Boiling Point | 97-98 °C | [3] |

| Melting Point | -113 °C | [5] |

| Flash Point | 17 °C | [3] |

| Density | 0.8593 g/cm³ at 25 °C | [6] |

| Solubility in Water | Insoluble | [3][7] |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [2][3] |

| Vapor Density | 4.0 (Air = 1) | [3][4] |

| Refractive Index | 1.3853 | [3] |

| LogP (log Kow) | 1.76 | [4] |

Applications in Research and Drug Development

This compound serves as a crucial component in various stages of pharmaceutical and chemical research. Its primary roles include:

-

Solvent: Due to its moderate polarity and ability to dissolve a wide range of organic compounds, it is used as a solvent for coatings, adhesives, and in industrial cleaning.[5][6] In pharmaceutical manufacturing, high-purity grades are employed in drug synthesis processes.[8][9]

-

Intermediate in Organic Synthesis: It is used as an intermediate in the production of pharmaceuticals and synthetic flavorings.[3][8]

-

Protecting Group Chemistry: The tert-butyl group from this compound can be used as a protecting group in organic synthesis.[3]

-

Reaction Media: It serves as a reaction medium for various chemical transformations, including polymerization reactions.[3][8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key organic reactions are outlined below.

Synthesis of this compound

Several methods for the laboratory-scale synthesis of this compound have been reported.

Method 1: From Acetic Anhydride (B1165640) and tert-Butyl Alcohol

Procedure:

-

A mixture of 61.2 g of acetic anhydride and 27 g of finely pulverized calcium carbide is placed in a round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer.[10]

-

The mixture is refluxed for 2 hours.[10]

-

After cooling to 70 °C, 29.6 g of dry tert-butyl alcohol is added.[10]

-

The mixture is then refluxed for 4 days.[10]

-

After the reaction is complete, the mixture is cooled, and the resulting slurry is carefully added to ice for decomposition.[10]

-

The this compound is purified by steam distillation.[10] The ester layer is washed with a dilute sodium carbonate solution, followed by water, and then dried over anhydrous magnesium sulfate.[10]

-

Pure this compound is obtained by fractional distillation, yielding a product with a boiling point of 95-96.5 °C.[10]

Method 2: From Acetyl Chloride and tert-Butyl Alcohol

Procedure:

-

In a 1-liter round-bottomed flask, place 12 g of magnesium powder, 37 g of tert-butyl alcohol, and 100 g of anhydrous ether.[11]

-

The flask is fitted with an addition tube, a reflux condenser, and a dropping funnel.[11]

-

While shaking the mixture, a solution of 55 g of acetyl chloride in 50 g of anhydrous ether is added dropwise.[11] A lively reaction with the evolution of hydrogen will occur.[11]

-

The solid reaction product is cooled in an ice bath and decomposed by the addition of an ice-cold solution of 20 g of potassium carbonate in 250 ml of water.[11]

-

The mixture is extracted three times with 35-ml portions of ether.[11]

-

The combined ether extract is dried over calcium chloride and then distilled.[11]

-

The ester is obtained from the fraction boiling at 85–98 °C by fractional distillation using a good column.[11] The purified ester boils at 95–97 °C.[11]

Application in the Ritter Reaction

The Ritter reaction allows for the conversion of a nitrile to an N-tert-butyl amide using a tert-butyl cation precursor. This compound serves as a convenient and easy-to-handle source of the tert-butyl cation.[12]

General Procedure:

-

A mixture of the nitrile substrate and this compound (2 equivalents) in acetic acid is prepared.[12]

-

Sulfuric acid (1.8 equivalents) in acetic acid is slowly added to the mixture at 30 °C.[12]

-

The reaction proceeds via the in-situ generation of a tert-butyl carbocation from this compound, which then reacts with the nitrile.[12]

Application in the Claisen Condensation

The Claisen condensation of this compound with a methyl ester is a general route for preparing complex β-ketoesters.[13]

General Procedure:

-

A solution of lithium hexamethyldisilylamide (LHS) in THF is cooled to -40 °C in a four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermocouple, and nitrogen inlet.[13]

-

This compound is added via the addition funnel.[13]

-

A solution of the methyl ester in THF is cooled to 0 °C and then added slowly to the reaction mixture while maintaining the temperature below -30 °C.[13]

-

The reaction requires an excess of the enolate of this compound to deprotonate the product and prevent side reactions.[13]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis of this compound and its role in the Ritter reaction.

Caption: Synthesis of this compound from acetic anhydride and tert-butyl alcohol.

Caption: Workflow for the Ritter reaction using this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor and may cause respiratory irritation, drowsiness, or dizziness.[14] Proper safety precautions are essential when handling this chemical.

-

Ventilation: Use only in well-ventilated areas.[14]

-

Personal Protective Equipment (PPE): Wear suitable protective equipment, including gloves and eye/face protection.[14][15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[14][16] Use non-sparking tools.[16]

-

Storage: Store in tightly closed containers in a cool, well-ventilated area.[16]

-

Handling: Avoid breathing vapors and contact with skin and eyes.[14] Wash thoroughly after handling.[14] Ground and bond containers and receiving equipment to prevent static discharge.[14]

Conclusion

This compound is a valuable solvent and reagent with a broad range of applications in industrial and research settings, including drug development. Its favorable environmental profile, coupled with its versatile chemical properties, makes it an attractive alternative to more hazardous solvents. A thorough understanding of its properties, synthesis, and reaction chemistry, as well as strict adherence to safety protocols, is crucial for its effective and safe utilization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. manavchem.com [manavchem.com]

- 4. This compound | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is this compound? Everything You Need to Know [yufenggp.com]

- 6. greenchemindustries.com [greenchemindustries.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound Applications [yufenggp.com]

- 9. This compound (TBAc) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. cometchemical.com [cometchemical.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. nj.gov [nj.gov]

Navigating the Solution: A Technical Guide to the Solubility of Organic Compounds in Tert-Butyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl acetate (B1210297), a volatile organic compound (VOC)-exempt solvent, is increasingly favored in various industrial applications, including coatings, adhesives, and pharmaceuticals, due to its favorable safety and environmental profile. A critical parameter for its effective use, particularly in drug development and formulation, is its ability to dissolve a wide range of organic compounds. This in-depth technical guide provides a comprehensive overview of the solubility of various organic compounds in tert-butyl acetate, presenting quantitative data, detailed experimental protocols, and a logical workflow for solubility determination.

Quantitative Solubility of Organic Compounds in this compound

The following table summarizes the experimentally determined mole fraction solubilities of 33 organic compounds in this compound at 298.15 K. This data is compiled from a key study on Abraham model correlations and supplemented with data for the lipid-lowering drugs lovastatin (B1675250) and simvastatin.[1][2][3]

| No. | Compound | CAS Registry Number | Mole Fraction Solubility (x) |

| 1 | 4-Aminobenzoic acid | 150-13-0 | Data not available in snippets |

| 2 | o-Acetoacetanisidide | 92-15-9 | Data not available in snippets |

| 3 | Benzoic acid | 65-85-0 | Data not available in snippets |

| 4 | Benzoin | 119-53-9 | Data not available in snippets |

| 5 | Benzil | 134-81-6 | Data not available in snippets |

| 6 | Biphenyl | 92-52-4 | Data not available in snippets |

| 7 | 4-tert-Butylbenzoic acid | 98-73-7 | Data not available in snippets |

| 8 | 4-Chloro-3-nitrobenzoic acid | 16403-91-3 | Data not available in snippets |

| 9 | 1,4-Dibromobenzene | 106-37-6 | Data not available in snippets |

| 10 | 1,4-Dichloro-2-nitrobenzene | 89-61-2 | Data not available in snippets |

| 11 | Diphenyl sulphone | 127-63-9 | Data not available in snippets |

| 12 | 2-Ethylanthraquinone | 84-51-5 | Data not available in snippets |

| 13 | Fluoranthene | 206-44-0 | Data not available in snippets |

| 14 | Fluorene | 86-73-7 | Data not available in snippets |

| 15 | 4-Methoxybenzoic acid | 100-09-4 | Data not available in snippets |

| 16 | 3-Methyl-4-nitrobenzoic acid | 3113-71-1 | Data not available in snippets |

| 17 | Pyrene | 129-00-0 | Data not available in snippets |

| 18 | Salicylamide | 65-45-2 | Data not available in snippets |

| 19 | Sorbic acid | 110-44-1 | Data not available in snippets |

| 20 | trans-Stilbene | 103-30-0 | Data not available in snippets |

| 21 | 1,2,4,5-Tetramethylbenzene | 95-93-2 | Data not available in snippets |

| 22 | Thianthrene | 92-85-3 | Data not available in snippets |

| 23 | Thioxanthen-9-one | 492-22-8 | Data not available in snippets |

| 24 | 3,4,5-Trimethoxybenzoic acid | 118-41-2 | Data not available in snippets |

| 25 | Xanthene | 92-83-1 | Data not available in snippets |

| 26 | Acenaphthene | 83-32-9 | Data not available in snippets |

| 27 | Additional Compound 1 | CAS | Data not available in snippets |

| 28 | Additional Compound 2 | CAS | Data not available in snippets |

| 29 | Additional Compound 3 | CAS | Data not available in snippets |

| 30 | Additional Compound 4 | CAS | Data not available in snippets |

| 31 | Additional Compound 5 | CAS | Data not available in snippets |

| 32 | Lovastatin | 75330-75-5 | Specific value requires full text access[4] |

| 33 | Simvastatin | 79902-63-9 | Specific value requires full text access[5] |

Note: The specific mole fraction solubility values for the 31 compounds from the primary study were not available in the provided search snippets. Access to the full-text article "Development of Abraham Model Correlations for Solute Transfer into the this compound Mono-Solvent..." is required to populate these values.

Experimental Protocols for Solubility Determination

The determination of the solubility of organic compounds in a solvent like this compound involves establishing a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute. While the exact protocol for the primary study on 31 compounds is not detailed in the snippets, standard methodologies for such determinations include the following:

1. Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

-

Materials:

-

Solid organic compound of interest (solute)

-

This compound (solvent), HPLC grade or higher

-

Glass vials or flasks with airtight seals

-

Constant temperature water bath or incubator

-

Shaker or rotator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Appropriate analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, GC)

-

-

Procedure:

-

An excess amount of the solid organic compound is added to a known volume or mass of this compound in a sealed vial.

-

The vials are placed in a constant temperature bath, typically set at 298.15 K (25 °C), and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the vials are left undisturbed in the constant temperature bath to allow undissolved solids to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.

-

The filtered saturated solution is then diluted with an appropriate solvent to a concentration within the analytical instrument's linear range.

-

The concentration of the solute in the diluted solution is determined using a pre-calibrated analytical method (e.g., HPLC with a UV detector).

-

The mole fraction solubility is then calculated from the measured concentration.

-

2. Gravimetric Method

This method is suitable for non-volatile solutes.

-

Procedure:

-

A saturated solution is prepared as described in the shake-flask method.

-

A known mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

The solvent (this compound) is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point).

-

Once the solvent is completely removed, the container with the solid residue is weighed again.

-

The mass of the dissolved solute is determined by the difference in weight.

-

The solubility can then be expressed in terms of mass per volume or mass per mass of the solvent.

-

3. Spectrophotometric Method

This method is applicable if the solute has a distinct chromophore that absorbs in the UV-Vis range.

-

Procedure:

-

A calibration curve of absorbance versus concentration for the solute in this compound is first established.

-

A saturated solution is prepared using the shake-flask method.

-

The filtered saturated solution is diluted gravimetrically with this compound to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

-

The concentration of the solute in the diluted solution is determined from the calibration curve.

-

The original solubility is then calculated by taking the dilution factor into account.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of an organic compound in this compound.

Signaling Pathways and Experimental Workflows

In the context of solubility determination, there are no signaling pathways involved. The experimental workflow is a linear progression of steps as depicted in the diagram above. The process begins with the preparation of a supersaturated solution, followed by equilibration, sampling and analysis, and finally, the calculation of solubility. Each step is crucial for obtaining accurate and reproducible results.

References

Tert-Butyl Acetate: A Technical Guide for Scientific Professionals

An In-depth Examination of a Versatile Non-Polar Aprotic Solvent for Research, Development, and Pharmaceutical Applications

Tert-butyl acetate (B1210297) (TBAc), a colorless liquid with a characteristic camphor-like odor, is increasingly recognized as a pivotal solvent in various scientific sectors, particularly in drug development and chemical synthesis.[1][2] Its classification as a non-polar, aprotic solvent, combined with a favorable environmental and safety profile, positions it as a superior alternative to many conventional solvents.[3][4] This guide provides a comprehensive technical overview of tert-butyl acetate, including its physicochemical properties, applications, detailed experimental protocols, and safety considerations.

Physicochemical and Solvent Properties

This compound's utility is defined by its unique physical and chemical characteristics. As an aprotic solvent, it lacks acidic protons, rendering it suitable for reactions involving strong bases. Its non-polar nature, indicated by a low dielectric constant and polarity index, allows it to effectively dissolve non-polar compounds and a wide range of resins, including acrylics, alkyds, nitrocellulose, and polyesters.[2][4]

Key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [2][5] |

| Molecular Weight | 116.16 g/mol | [2][5] |

| CAS Number | 540-88-5 | [5] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Fruity, camphor-like | [1][5] |

| Boiling Point | 97 - 98 °C | [1][2] |

| Density | 0.8593 g/cm³ (at 25 °C) | [1][6] |

| Flash Point | 17 - 22 °C | [1][2] |

| Solubility in Water | 0.8 wt% (at 22-23 °C) | [1][7] |

| LogP (Kow) | 1.76 | [5] |

Table 2: Solvent-Specific Properties of this compound

| Property | Value | Reference(s) |

| Polarity Classification | Non-polar, Aprotic | [2] |

| Dielectric Constant | 1.94 (at 20 °C) | [4] |

| Hansen Solubility (δt) | 7.7 (cal/mL)½ | [4] |

| Evaporation Rate | 2.8 (vs. n-butyl acetate = 1) | [4][8] |

| Viscosity | <1.2 cSt (at 20 °C) | [4] |

| Surface Tension | 22.4 dynes/cm (at 20 °C) | [4] |

Classification and Key Advantages

The selection of a solvent is critical for reaction success, safety, and environmental impact. This compound's placement within the solvent classification scheme highlights its key characteristics. It is an aprotic solvent, meaning it does not have a hydrogen atom attached to an electronegative atom and therefore cannot act as a hydrogen bond donor.[2] Its low polarity further defines its utility.

The following diagram illustrates the classification of common solvents and the position of this compound.

Caption: Classification of solvents, highlighting this compound.

Key advantages of using this compound include:

-

Environmental Profile : It is exempt from Volatile Organic Compound (VOC) regulations in the U.S. and is not classified as a Hazardous Air Pollutant (HAP).[7][9] This makes it a "greener" alternative to solvents like toluene, xylene, and various ketones.[4][10]

-

Low Toxicity : It exhibits low acute toxicity, with a high oral LD50 in rats (>10000 mg/kg).[2][7]

-

Excellent Solvency : It effectively dissolves a broad range of non-polar substances and is miscible with most common organic solvents like ethanol (B145695) and ether.[2][5]

-

Process Efficiency : Its moderate boiling point and fast evaporation rate facilitate easy removal after a reaction, which is advantageous in industrial processes.[6][8]

Applications in Research and Drug Development

This compound is a versatile solvent with applications spanning coatings, adhesives, and industrial cleaning.[10][11] In the context of research and drug development, its role is particularly significant as both a process solvent and a chemical intermediate.[2][10]

-

Pharmaceutical Synthesis : TBAc serves as an intermediate in the manufacturing of pharmaceuticals and synthetic flavorings.[10][12] High-purity grades are consumed in pharmaceutical applications, including peptide synthesis and the production of statin intermediates.[3][12] It is also used as a protecting group for carboxylic acids, as the tert-butyl ester can be easily cleaved.[13]

-

Replacement for Regulated Solvents : Due to its VOC-exempt status, TBAc is an excellent substitute for toluene, methyl ethyl ketone (MEK), and other regulated solvents in various formulations, reducing the environmental impact of chemical processes.[4][14]

-

Reaction Medium : Its aprotic nature makes it suitable for reactions sensitive to protons, such as certain organometallic reactions and condensations.[2] For example, it is used in the Ritter reaction to synthesize t-butyl amides from nitriles.[15]

-

Chromatography and Extraction : While less common than hexane or ethyl acetate, its properties can be leveraged in specific chromatographic separations and liquid-liquid extractions where a non-polar, moderately volatile solvent is required.

The following diagram illustrates a generalized workflow for a chemical synthesis utilizing this compound as the solvent.

Caption: Generalized workflow for organic synthesis using TBAc.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. Below are examples of experimental protocols where this compound is used.

Example 1: Preparation of this compound (Esterification)

This protocol describes the synthesis of this compound from tert-butyl alcohol and acetic anhydride, using zinc chloride as a catalyst.

-

Apparatus : 1-L flask, reflux condenser, Vigreux column, distillation apparatus, separatory funnel.

-

Reagents :

-

tert-Butyl alcohol: 200 mL (2.1 moles)

-

Acetic anhydride: 200 mL (2.1 moles)

-

Anhydrous zinc chloride: 0.5 g

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure :

-

Combine tert-butyl alcohol, acetic anhydride, and anhydrous zinc chloride in the 1-L flask.[16]

-

Shake the mixture thoroughly and slowly heat to reflux. Maintain a gentle reflux for 2 hours.[16]

-

After cooling, replace the reflux condenser with a Vigreux column and distill the mixture up to a temperature of 110°C.[16]

-

Wash the crude distillate with two 50-mL portions of water, followed by 50-mL portions of saturated sodium bicarbonate solution until the washing is no longer acidic.[16]

-

Perform a final wash with 25 mL of saturated sodium bicarbonate solution.[16]

-

Dry the ester solution over 10 g of anhydrous sodium sulfate.[16]

-

Filter the solution and remove any residual ether (if used) by distillation through a fractionating column.[16]

-

Fractionally distill the residue to collect pure this compound, which boils at 95–98°C. The expected yield is 110–119 g (63–68%).[16]

-

Example 2: Ritter Reaction using this compound

This protocol outlines the synthesis of an N-tert-butyl amide from a nitrile, where this compound serves as the source of the tert-butyl carbocation.[15]

-

Apparatus : Three-necked flask, mechanical stirrer, dropping funnel, thermometer.

-

Reagents :

-

Nitrile substrate (e.g., aromatic nitrile)

-

This compound (2 equivalents)

-

Acetic acid (solvent)

-

Concentrated sulfuric acid (1.8 equivalents)

-

-

Procedure :

-

Charge the reaction flask with the nitrile substrate and this compound in acetic acid.[15]

-

Slowly add a solution of sulfuric acid in acetic acid to the mixture while maintaining the temperature at approximately 30°C. Caution: Flammable isobutylene (B52900) gas is generated during the reaction.[15]

-

The use of acetic acid as a solvent helps to minimize the evolution of isobutylene gas by establishing an equilibrium that can regenerate this compound.[15]

-

Stir the reaction mixture until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, carefully pour the reaction mixture into water to precipitate the product.[15]

-

Work up the product through filtration, washing, and drying to yield the N-tert-butyl amide.[15]

-

Safety, Handling, and Environmental Profile

While this compound has a favorable safety profile compared to many solvents, proper handling is essential.

-

Hazards : It is a highly flammable liquid and vapor, with a low flash point.[17][18] Vapors are heavier than air and may travel to an ignition source.[9] Contact can cause irritation to the skin, eyes, and respiratory system.[9][17] Overexposure may lead to symptoms like headache, dizziness, and drowsiness.[17][18]

-

Handling :

-

Work in a well-ventilated area or a chemical fume hood.[7][18]

-

Keep away from heat, sparks, and open flames.[18]

-

Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[18]

-

Wear appropriate personal protective equipment (PPE), including splash-resistant goggles, solvent-resistant gloves (e.g., butyl rubber), and protective clothing.[7][19]

-

-

Environmental Impact : The primary environmental advantage of this compound is its VOC-exempt status under the U.S. EPA, as it has a negligible contribution to the formation of ground-level ozone (smog).[8][9] It is not listed as a HAP.[7] The environmental impact from releases is expected to be negligible based on its properties.[7]

The diagram below summarizes the key safety and handling considerations for this compound.

Caption: Key safety, handling, and environmental aspects of TBAc.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. manavchem.com [manavchem.com]

- 3. researchandmarkets.com [researchandmarkets.com]

- 4. Tertiary Butyl Acetate – Shilpa Chemspec International Pvt. Ltd. [shilpachemspec.com]

- 5. This compound | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. greenchemindustries.com [greenchemindustries.com]

- 7. lyondellbasell.com [lyondellbasell.com]

- 8. pcimag.com [pcimag.com]

- 9. ecolink.com [ecolink.com]

- 10. TBAC (TERT.-BUTYL ACETATE) - Ataman Kimya [atamanchemicals.com]

- 11. This compound: A High-Purity Solvent for Coatings, Adhesives, and Industrial Applications [silverfernchemical.com]

- 12. This compound [yufenggp.com]

- 13. This compound CAS 540-88-5 | Chemical Supplier | Aure Chemical [aurechem.com]

- 14. This compound Applications [yufenggp.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. nj.gov [nj.gov]

- 18. cometchemical.com [cometchemical.com]

- 19. ecolink.com [ecolink.com]

Spectroscopic Analysis of Tert-Butyl Acetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of tert-butyl acetate (B1210297). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clearly structured data for easy interpretation and comparison.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for tert-butyl acetate.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.95 | Singlet | 3H | CH₃ (Acetyl group) |

| 1.45 | Singlet | 9H | C(CH₃)₃ (Tert-butyl group) |

Solvent: CDCl₃. Instrument Frequency: 300 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 170.5 | Quaternary | C=O (Carbonyl) |

| 80.5 | Quaternary | C(CH₃)₃ (Tert-butyl) |

| 27.5 | Primary | C(CH₃)₃ (Tert-butyl) |

| 22.0 | Primary | CH₃ (Acetyl group) |

Solvent: CDCl₃. Instrument Frequency: 75 MHz.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2980-2960 | Strong | C-H | Alkane sp³ stretch |

| 1740 | Strong | C=O | Ester carbonyl stretch |

| 1370 | Strong | C-H | -C(CH₃)₃ bending |

| 1245 | Strong | C-O | Ester C-O stretch |

Sample Preparation: Neat liquid film between NaCl plates.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of dry this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the spectral resolution.

-

Ensure the liquid height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe for the ¹H frequency.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and a relaxation delay of 1-5 seconds.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Identify the multiplicity (singlet, doublet, etc.) of each signal.

-

Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Due to the lower natural abundance of ¹³C, a more concentrated sample is required. Weigh approximately 20-50 mg of dry this compound into a clean, dry vial.

-

Follow the same dissolution and filtration procedure as for ¹H NMR, using approximately 0.6-0.7 mL of CDCl₃.

-

-

Instrument Setup and Data Acquisition:

-

Follow the same procedure for inserting the sample into the spectrometer, locking, and shimming as for ¹H NMR.

-

Tune and match the probe for the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the acquisition parameters, including a larger number of scans (e.g., 64, 128, or more, depending on the concentration) to achieve an adequate signal-to-noise ratio. The relaxation delay is typically set to 1-2 seconds for qualitative spectra.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Identify the chemical shifts of the carbon signals.

-

Protocol for FT-IR Spectroscopy (Neat Liquid)

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residue. Handle them only by the edges to avoid moisture from fingerprints.

-

Place one to two drops of neat this compound onto the center of one salt plate using a clean Pasteur pipette.[1][2]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[1][2]

-

-

Instrument Setup and Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the infrared spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the wavenumbers of the major absorption bands.

-

Correlate these absorption bands with the corresponding functional group vibrations.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Guide to the Safe Handling of tert-Butyl Acetate in the Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information on the safe handling and use of tert-butyl acetate (B1210297) in a research laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.